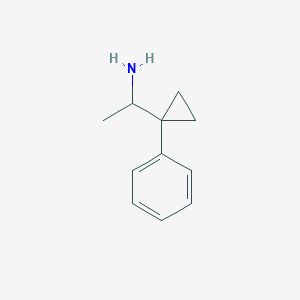

1-(1-Phenylcyclopropyl)ethan-1-amine

説明

特性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC名 |

1-(1-phenylcyclopropyl)ethanamine |

InChI |

InChI=1S/C11H15N/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |

InChIキー |

NMIBFCADVLUTDU-UHFFFAOYSA-N |

正規SMILES |

CC(C1(CC1)C2=CC=CC=C2)N |

製品の起源 |

United States |

Pharmacophore Properties of Phenylcyclopropylamine Analogs: A Technical Guide

Executive Summary

Phenylcyclopropylamine (PCPA) , most notably in the form of tranylcypromine (TCP), represents a privileged scaffold in medicinal chemistry.[1] Originally developed as a non-selective Monoamine Oxidase (MAO) inhibitor for depression, this pharmacophore has experienced a renaissance as the structural foundation for a new class of epigenetic modulators targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

This guide analyzes the pharmacophore properties of PCPA analogs, dissecting the structural requirements for LSD1 selectivity over MAO-A/B. It details the single-electron transfer (SET) mechanism of inactivation, provides comparative Structure-Activity Relationship (SAR) data, and outlines validated experimental protocols for assessing inhibitory potency.

Structural Basis & Stereochemistry

The core PCPA pharmacophore consists of a cyclopropane ring fused to a primary amine and a phenyl group. The rigid cyclopropyl linker acts as a "warhead," essential for the mechanism-based inactivation of flavin-dependent enzymes.

The Stereochemical Switch

Tranylcypromine exists as cis and trans isomers, with the trans form being clinically active. While pharmaceutical TCP is often administered as a racemate (

-

(+)-trans-(1S, 2R)-TCP: Historically associated with higher potency against MAO-B (antidepressant activity).

-

(-)-trans-(1R, 2S)-TCP: The preferred scaffold for designing LSD1-selective inhibitors . Structural studies indicate that the (1R, 2S) configuration aligns the phenyl ring optimally within the LSD1 substrate-binding channel, allowing for the accommodation of large N-substituents required for selectivity.

The "Warhead" Mechanism

The cyclopropylamine moiety is not a simple competitive inhibitor; it is a suicide substrate .

-

Oxidation: The FAD cofactor accepts an electron from the amine nitrogen.

-

Ring Opening: A Single Electron Transfer (SET) event triggers the homolytic cleavage of the cyclopropane ring.

-

Adduct Formation: The resulting radical intermediate forms a covalent bond with the FAD cofactor (typically at N5 or C4a), permanently disabling the enzyme.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the catalytic inactivation mechanism shared by PCPA analogs against FAD-dependent amine oxidases.

Figure 1: Mechanism-based inactivation of FAD-dependent oxidases by phenylcyclopropylamine analogs via Single Electron Transfer (SET).

Pharmacophore Modeling & SAR

To transition from a non-selective MAO inhibitor to a selective LSD1 inhibitor, the pharmacophore must be expanded. The LSD1 active site possesses a significantly larger substrate-binding cavity than MAO-A or MAO-B.

Key SAR Determinants

| Structural Region | Modification Strategy | Pharmacological Effect |

| Amino Group (N1) | N-Alkylation / Substitution | CRITICAL FOR SELECTIVITY. Adding large, hydrophobic or basic groups (e.g., aminopiperidines, benzamides) exploits the spacious LSD1 pocket, introducing steric clashes with the smaller MAO active sites. |

| Cyclopropane Core | Rigidification | Maintains the "warhead" geometry. Substitutions on the ring itself (e.g., methyl) often reduce potency due to steric hindrance with FAD. |

| Phenyl Ring | Para (4') Substitution | Substituents at the 4-position (e.g., benzyloxy groups) can extend into the hydrophobic channel, improving binding affinity ( |

| Stereochemistry | (1R, 2S) Isomer | Generally preferred for LSD1-selective analogs to orient the N-substituent away from the FAD face that requires close contact. |

Comparative Potency Data

The table below highlights the dramatic shift in selectivity achieved by modifying the basic TCP scaffold.

| Compound | Structure Class | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1/MAO) |

| Tranylcypromine (TCP) | Non-selective Parent | > 20,000 | 2.3 | 0.6 | Non-Selective |

| ORY-1001 (Iadademstat) | N-alkylated (Aminopiperidine) | < 20 | > 100 | > 100 | > 5,000x |

| GSK2879552 | N-alkylated (Sulfonyl) | ~ 20 | > 10 | > 10 | > 500x |

Note: Values are approximate and dependent on specific assay conditions (e.g., substrate concentration relative to Km).

Experimental Protocols

Protocol 1: LSD1 Demethylase Inhibition Assay (Fluorometric)

This protocol utilizes a peroxidase-coupled system to detect hydrogen peroxide (

Principle:

Materials:

-

Enzyme: Recombinant Human LSD1 (0.5 – 10 nM final).

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

-

Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM HEPES pH 7.5, 0.1 mM BSA, 5% Glycerol.

Step-by-Step Methodology:

-

Compound Preparation:

-

Dissolve PCPA analogs in 100% DMSO.

-

Prepare 10-point serial dilutions (1:3) in assay buffer (Final DMSO < 1%).

-

-

Pre-Incubation (Inactivation Step):

-

Add 10 µL of diluted compound to 384-well black plate.

-

Add 10 µL of LSD1 enzyme solution (2x concentration).

-

Crucial: Incubate for 15–30 minutes at Room Temperature (RT). Because PCPA analogs are time-dependent inactivators (

), this pre-incubation allows the covalent adduct to form.

-

-

Reaction Initiation:

-

Add 20 µL of Substrate Mix (H3K4me2 peptide + Amplex Red + HRP).

-

Ensure FAD (cofactor) is present if using apo-enzyme, though purified LSD1 often retains bound FAD.

-

-

Measurement:

-

Monitor fluorescence immediately (Kinetic Mode) or after 30–60 mins (Endpoint).

-

Excitation: 530–540 nm | Emission: 585–590 nm.

-

-

Data Analysis:

-

Calculate % Inhibition relative to DMSO control.

-

Fit curves using a 4-parameter logistic model to determine IC50.

-

Advanced: To determine

and

-

Synthesis & Optimization Workflow

The development of high-potency analogs typically follows a "Hit-to-Lead" trajectory starting from the TCP scaffold.

Figure 2: Strategic workflow for optimizing PCPA analogs from non-selective MAO inhibitors to selective LSD1 epigenetic modulators.

References

-

Maes, T., et al. (2018).[2] "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia."[2][3][4] Cancer Cell, 33(3), 495-511.[2] Link

-

Mimasu, S., et al. (2010). "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1."[5][6] Biochemistry, 49(25), 5494-5503. Link

-

Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[7] Biochemistry, 46(27), 8058-8065. Link

-

Zheng, Y.C., et al. (2016). "TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy."[6] Epigenomics, 8(5), 651-666. Link

-

Cayman Chemical. "LSD1 Inhibitor Screening Assay Kit Protocol." Link

Sources

- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oryzon.com [oryzon.com]

- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopropane Ring Strain in Phenethylamine Analogs: A Technical Guide

Executive Summary

This guide analyzes the thermodynamic and pharmacodynamic utility of the cyclopropane ring within phenethylamine scaffolds, specifically focusing on tranylcypromine (trans-2-phenylcyclopropylamine) . The cyclopropane moiety is not merely a structural spacer; it acts as a high-energy thermodynamic reservoir (~27.5 kcal/mol strain energy) and a rigid conformational lock. This unique combination allows for mechanism-based "suicide" inhibition of Monoamine Oxidase (MAO) enzymes and precise probing of G-protein coupled receptor (GPCR) active sites.

Thermodynamic Foundations: The "Loaded Spring"

The utility of cyclopropane in drug design stems from its inherent instability. Unlike the unstrained cyclohexane (chair conformation), cyclopropane possesses significant ring strain, making it chemically reactive under specific enzymatic conditions.

Deconstructing the Strain Energy

The total strain energy of cyclopropane is approximately 27.5 kcal/mol (115 kJ/mol) . This energy is stored in the molecular framework and drives the ring-opening reactions essential for covalent enzyme inhibition.

-

Angle Strain (Baeyer Strain): The geometric bond angle of an equilateral triangle is 60°.[1] However, sp³ hybridized carbons ideally require 109.5°.[2] This deviation of ~49.5° forces the orbitals to overlap inefficiently, creating "bent" or "banana" bonds.

-

Torsional Strain (Pitzer Strain): The planar structure forces all three pairs of adjacent C-H bonds into a fully eclipsed conformation. This repulsion contributes roughly 9 kcal/mol to the total strain.

Orbital Hybridization (Walsh Orbitals)

To minimize repulsion, the carbon atoms rehybridize.

-

Endocyclic Bonds (C-C): These bonds possess high p-character (~sp⁵), allowing them to bow outward. This makes the ring electron-rich and capable of interacting with electrophiles, similar to an alkene

-system. -

Exocyclic Bonds (C-H, C-N): Conversely, the bonds external to the ring gain high s-character (~sp²). This increases the acidity of the C-H protons and the electronegativity of the carbon, influencing the pKa of the attached amine.

Pharmacodynamics: Mechanism-Based Inactivation

The primary application of this strain energy is seen in Tranylcypromine (TCP) , an irreversible MAO inhibitor. The cyclopropane ring functions as a "warhead" that is chemically inert until activated by the target enzyme.

The SET Mechanism (Single Electron Transfer)

MAO enzymes utilize a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize amines. Tranylcypromine mimics the substrate (phenethylamine) but diverts the catalytic cycle into a dead end.

-

Substrate Binding: TCP binds to the active site of MAO.

-

SET Step: The amine lone pair transfers a single electron to the oxidized FAD, generating an aminium radical cation .[3]

-

Homolytic Ring Scission: The strain energy in the cyclopropane ring drives the rapid opening of the radical cation. The bond homolysis relieves the 27.5 kcal/mol strain, forming a reactive carbon radical.

-

Covalent Adduct Formation: This radical attacks the FAD cofactor (typically at the N(5) or C(4a) position), forming a stable covalent bond. The enzyme is permanently disabled.

Pathway Visualization

Structural Biology: Conformational Restriction

Beyond reactivity, the cyclopropane ring serves as a rigid scaffold. In flexible phenethylamines (like dopamine), the ethyl side chain rotates freely, accessing both gauche and anti conformers.

-

The Lock: Incorporating the

and -

Trans vs. Cis:

-

Trans-2-phenylcyclopropylamine (Tranylcypromine): Mimics the extended (anti) conformation of phenethylamine. This geometry is generally preferred for MAO active site fit and transport via the norepinephrine transporter (NET).

-

Cis-isomer: Mimics a folded (gauche) conformation.[4] Often exhibits reduced potency for MAO but may possess distinct selectivity for other targets (e.g., 5-HT2 receptors).

-

Experimental Protocol: Synthesis of Trans-2-Phenylcyclopropylamine

Objective: Synthesize the trans isomer of 2-phenylcyclopropylamine (Tranylcypromine) via the Curtius rearrangement of the corresponding acid.

Safety: Ethyl diazoacetate is potentially explosive and toxic. Sodium azide is highly toxic. Perform all reactions in a fume hood behind a blast shield.

Synthetic Workflow Diagram

Step-by-Step Methodology

-

Cyclopropanation (Carbene Insertion):

-

Reagents: Styrene (1.0 eq), Ethyl Diazoacetate (1.2 eq), Rhodium(II) acetate dimer (0.5 mol%).

-

Procedure: Add ethyl diazoacetate slowly (via syringe pump over 4 hours) to a refluxing solution of styrene and catalyst in DCM. This slow addition minimizes diazo-dimerization.

-

Result: A mixture of cis and trans ethyl 2-phenylcyclopropane-1-carboxylate. The trans isomer usually predominates (~60:40 to 70:30).

-

-

Hydrolysis and Isomer Separation:

-

Reflux the ester mixture in 10% NaOH/Ethanol for 12 hours.

-

Acidify to pH 1 with HCl to precipitate the carboxylic acids.

-

Purification: Recrystallize from water/ethanol. The trans-acid is significantly less soluble and crystallizes out, while the cis-acid remains in the mother liquor.

-

-

Curtius Rearrangement (Formation of Amine):

-

Activation: Convert the trans-acid to the acyl azide using Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene.

-

Rearrangement: Heat the solution to 90°C. The acyl azide loses

to form the isocyanate (retention of configuration). -

Hydrolysis: Add dilute HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.

-

Isolation: Filter the solid trans-2-phenylcyclopropylamine hydrochloride.

-

Data Summary

Table 1: Comparative Ring Strain & Geometry

| Parameter | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Strain Energy (kcal/mol) | 27.5 | 26.3 | 6.2 | 0.1 |

| Bond Angle (C-C-C) | 60° | 88° (puckered) | 108° | 111° |

| Torsional Status | Fully Eclipsed | Partially Eclipsed | Envelope | Staggered |

| Hybridization (C-C) | sp⁵ (high p) | sp³.⁷ | sp³ | sp³ |

Table 2: Pharmacological Profile of Tranylcypromine

| Target | Activity Type | Ki / IC50 | Mechanism |

| MAO-A | Irreversible Inhibitor | 4.6 µM | Covalent Adduct (N5-flavin) |

| MAO-B | Irreversible Inhibitor | 6.0 µM | Covalent Adduct (N5-flavin) |

| LSD1 (KDM1A) | Irreversible Inhibitor | < 2 µM | FAD-dependent oxidation |

| CYP2A6 | Competitive Inhibitor | ~50 nM | Mechanism-based inactivation |

References

-

Silverman, R. B. (1995).[3] Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

-

Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition, 25(4), 312-322.

-

Burger, A., & Yost, W. L. (1948). "Arylcycloalkylamines. I. 2-Phenylcyclopropylamine."[7][8] Journal of the American Chemical Society, 70(6), 2198-2201.

-

Yang, M., et al. (2022).[8] "Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors." Journal of Medicinal Chemistry.

-

Binda, C., et al. (2002). "Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders." Nature Structural Biology, 9, 22-26.

Sources

- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 8. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(1-phenylcyclopropyl)ethan-1-amine from cyclopropyl methyl ketone

This Application Note provides a comprehensive technical guide for the synthesis of 1-cyclopropyl-1-phenylethan-1-amine (also known as

Editorial Note on Chemical Nomenclature & Structure

The specific name provided in the topic—"1-(1-phenylcyclopropyl)ethan-1-amine"—technically describes a structure where the phenyl group is attached directly to the cyclopropane ring. However, the starting material specified (cyclopropyl methyl ketone ) lacks a phenyl group on the ring. Direct arylation of the cyclopropyl ring on this ketone is chemically inefficient and non-standard.

The standard, robust synthetic pathway starting from cyclopropyl methyl ketone involves the addition of a phenyl nucleophile to the carbonyl carbon, yielding 1-cyclopropyl-1-phenylethan-1-amine (where the phenyl group, cyclopropyl ring, and amine are all attached to the same quaternary carbon). This guide details this high-probability synthetic route, which is widely utilized in medicinal chemistry for synthesizing NMDA receptor antagonists and other CNS-active agents.

Starting Material: Cyclopropyl Methyl Ketone Target Molecule: 1-Cyclopropyl-1-phenylethan-1-amine (free base or HCl salt) Reaction Class: Grignard Addition / Ritter Reaction / Hydrolysis

Executive Summary

This protocol outlines the synthesis of a sterically crowded primary amine via a two-stage sequence. First, cyclopropyl methyl ketone (1) undergoes nucleophilic addition with phenylmagnesium bromide to form the tertiary alcohol, 1-cyclopropyl-1-phenylethan-1-ol (2) . Subsequently, the alcohol is converted to the amine (3) via a modified Ritter reaction followed by hydrolysis. This route is preferred over direct reductive amination due to the steric hindrance at the quaternary center, which often impedes imine formation.

Key Reaction Scheme

Figure 1: Synthetic pathway from cyclopropyl methyl ketone to the target amine.[1][2]

Strategic Analysis & Mechanism

Step 1: Grignard Addition (Nucleophilic Addition)

The reaction of cyclopropyl methyl ketone with phenylmagnesium bromide is highly selective for the carbonyl carbon. The cyclopropyl group stabilizes the intermediate magnesium alkoxide but also introduces significant steric bulk.

-

Causality: The use of anhydrous THF is critical to stabilize the Grignard reagent. Diethyl ether can be used, but THF often provides better solubility for the magnesium alkoxide intermediate.

-

Stereochemistry: The product is a racemate. If enantiopurity is required, subsequent resolution (e.g., with L-tartaric acid) or asymmetric synthesis using chiral ligands would be necessary.

Step 2: The Ritter Reaction (Nucleophilic Substitution via Carbocation)

Direct conversion of tertiary alcohols to amines is difficult due to elimination side reactions. The Ritter reaction utilizes the stability of the tertiary carbocation (stabilized by both the phenyl and cyclopropyl groups) to trap the cation with a nitrile (usually acetonitrile or sodium cyanide/acid), forming an amide.

-

Mechanism:

-

Protonation of the alcohol and loss of water

Tertiary Carbocation. -

Nucleophilic attack by the nitrile nitrogen

Nitrilium ion. -

Hydration

Amide. -

Hydrolysis of the amide

Primary Amine.

-

Figure 2: Mechanistic flow of the Ritter reaction sequence utilized in Step 2.

Experimental Protocols

Protocol A: Synthesis of 1-Cyclopropyl-1-phenylethan-1-ol

Reaction Type: Grignard Addition

Reagents & Materials:

-

Cyclopropyl methyl ketone (1.0 equiv, e.g., 8.4 g, 100 mmol)

-

Phenylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether or THF)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

Ammonium chloride (sat. aq. solution)

-

Magnesium sulfate (drying agent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

-

Charging: Cannulate anhydrous THF (100 mL) into the flask. Add the phenylmagnesium bromide solution (40 mL of 3.0 M, 120 mmol) via syringe. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve cyclopropyl methyl ketone (8.4 g, 100 mmol) in 20 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 10°C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Quench: Cool the reaction mixture back to 0°C. Carefully quench by slow addition of saturated aqueous NH₄Cl (50 mL). Caution: Vigorous gas evolution may occur.

-

Workup: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organic phases, wash with brine (50 mL), and dry over MgSO₄.

-

Purification: Concentrate under reduced pressure. The crude oil is typically >90% pure and can be used directly or purified via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% (Pale yellow oil).

Protocol B: Conversion to 1-Cyclopropyl-1-phenylethan-1-amine

Reaction Type: Ritter Reaction & Hydrolysis

Reagents & Materials:

-

1-Cyclopropyl-1-phenylethan-1-ol (from Protocol A)

-

Sodium Cyanide (NaCN) or Acetonitrile (CH₃CN)

-

Note: Acetonitrile is safer and preferred for the N-acetyl intermediate.

-

Protocol below uses Acetonitrile/H₂SO₄.

-

-

Sulfuric Acid (H₂SO₄), conc.

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)[3]

Step-by-Step Methodology:

-

Ritter Reaction:

-

In a 250 mL flask, dissolve the tertiary alcohol (10 g, ~61 mmol) in Glacial Acetic Acid (30 mL) and Acetonitrile (20 mL, excess).

-

Cool to 0°C.[4]

-

Add concentrated H₂SO₄ (10 mL) dropwise. Caution: Highly exothermic.

-

Allow to warm to room temperature and stir overnight (12–18 h). The intermediate formed is the N-acetyl amine.

-

-

Hydrolysis (De-protection):

-

To the reaction mixture, add water (50 mL) and reflux for 24–48 hours to cleave the acetyl group. Alternatively, isolate the amide first, then reflux in 6M HCl/Ethanol.

-

Optimization Note: Direct acidic hydrolysis of sterically hindered amides can be slow. Using ethylene glycol/KOH at high temperature (150°C) is a harsher but faster alternative if acid hydrolysis stalls.

-

-

Isolation:

-

Cool the mixture and basify to pH > 12 using 50% NaOH solution (keep cool with ice bath).

-

Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).

-

Dry over Na₂SO₄ and concentrate.

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the crude oil in dry Diethyl Ether.

-

Add 2M HCl in Ether dropwise. The amine hydrochloride salt will precipitate as a white solid.

-

Filter and wash with cold ether.

-

Expected Yield: 60–75% (over two steps from alcohol).

Data Specifications & Quality Control

Physicochemical Properties

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil (Free base) | White crystalline solid (HCl salt) |

| Molecular Weight | 161.25 g/mol | Formula: C₁₁H₁₅N |

| Solubility | Soluble in DCM, MeOH, EtOH | HCl salt soluble in water/MeOH |

| Stability | Air sensitive (absorbs CO₂) | Store under inert gas at 4°C |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Cyclopropyl Ring: Look for characteristic high-field multiplets between

0.3 – 0.6 ppm (4H). -

Methyl Group: A singlet (or doublet if coupled to NH) around

1.5 ppm (3H). Note: In the product, the methyl is on a quaternary carbon, so it typically appears as a singlet. -

Aromatic Protons: Multiplet at

7.2 – 7.5 ppm (5H). -

Amine Protons: Broad singlet at

1.5 – 2.0 ppm (2H, exchangeable with D₂O).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Observed m/z = 162.1.

-

Fragment: Loss of cyclopropyl or ammonia may be observed depending on ionization energy.

-

Safety & Hazard Analysis

-

Phenylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere.

-

Sodium Cyanide (if used): Fatal if swallowed or in contact with acid (HCN gas). The Acetonitrile route described above mitigates this risk but still requires fume hood operation.

-

Exotherms: Both the Grignard addition and the sulfuric acid addition in the Ritter step are highly exothermic. Active cooling is mandatory.

References

-

BenchChem. Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.[5] Retrieved from

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. Retrieved from

- Vogal, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Ritter Reaction conditions).

-

U.S. Patent 20210395185A1. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (Provides industrial context for similar cyclopropyl amine syntheses). Retrieved from

Sources

- 1. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]

- 2. US20150265625A1 - (alpha-substituted aralkylamino and heteroarylalkylamino) pyrimidinyl and 1,3,5-triazinyl benzimidazoles, pharmaceutical compositions thereof, and their use in treating proliferative diseases - Google Patents [patents.google.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Incorporation of 1-(1-phenylcyclopropyl)ethan-1-amine into Pyrazinone Scaffolds

This is a comprehensive technical guide for the application of 1-(1-phenylcyclopropyl)ethan-1-amine as a nucleophilic building block in the synthesis of substituted pyrazinone scaffolds.

Abstract

The incorporation of gem-disubstituted cyclopropyl motifs into drug candidates is a proven strategy to restrict conformational freedom and block metabolic "soft spots," thereby improving pharmacokinetic profiles.[1] 1-(1-phenylcyclopropyl)ethan-1-amine (hereafter PCEA ) is a high-value chiral building block used to introduce this motif. This guide details the protocols for coupling PCEA with 3,5-dihalo-2(1H)-pyrazinones to generate bioactive cores relevant to ROR

Chemical Context & Molecule Profile[1][2][3][4][5][6][7][8][9][10][11]

Molecule Specifications[1][2][7]

-

IUPAC Name: 1-(1-phenylcyclopropyl)ethan-1-amine

-

Structure Description: An ethylamine chain bearing a 1-phenylcyclopropyl group at the C1 position.[2] The amine is adjacent to a quaternary carbon, creating a sterically congested center.[1]

-

Role in Synthesis: Primary amine nucleophile.[1]

-

Key Challenges:

-

Steric Hindrance: The gem-disubstituted cyclopropane ring shields the amine, reducing nucleophilicity.[1]

-

Chirality: The C1 position of the ethyl chain is chiral. Racemization must be monitored under high-temperature basic conditions.

-

Structural Utility in Medicinal Chemistry

The PCEA motif serves two distinct functions in pyrazinone-based drugs:

-

Conformational Lock: The rigid cyclopropyl ring forces the phenyl group into a specific vector, often occupying a hydrophobic pocket (e.g., in ROR

or kinase active sites).[1] -

Metabolic Shielding: The quaternary center prevents cytochrome P450-mediated oxidation at the benzylic position, a common metabolic liability in standard benzylamines.[1]

Synthetic Strategy: The Pyrazinone Coupling

The primary route to functionalized pyrazinones involves the regioselective displacement of a halogen on a 3,5-dichloro-2(1H)-pyrazinone scaffold.

Mechanistic Pathway

The reaction proceeds via an addition-elimination (

-

Regioselectivity Rule: In 3,5-dichloro-1-alkylpyrazinones, the C3 position is typically more electrophilic due to the inductive effect of the adjacent amide carbonyl. However, bulky nucleophiles like PCEA may favor C5 attack or require higher energy to overcome the steric barrier at C3.[1]

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol:

Caption: Decision tree for selecting the optimal coupling strategy based on substrate sterics.

Detailed Protocols

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Best for: Standard synthesis with N1-methyl or N1-ethyl pyrazinones.

Reagents:

-

Substrate: 3,5-dichloro-1-methylpyrazin-2(1H)-one (1.0 equiv)

-

Nucleophile: 1-(1-phenylcyclopropyl)ethan-1-amine (HCl salt) (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIEA) (3.0 equiv)[1] -

Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a microwave vial or pressure tube, dissolve 3,5-dichloro-1-methylpyrazin-2(1H)-one (100 mg, 0.56 mmol) in anhydrous DMSO (2.8 mL).

-

Addition: Add PCEA hydrochloride (133 mg, 0.67 mmol) followed by DIEA (292 µL, 1.68 mmol).

-

Note: If using the free base of the amine, reduce DIEA to 1.5 equiv.[1]

-

-

Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

-

Optimization: If using microwave irradiation, heat at 130°C for 45 minutes.[1]

-

-

Monitoring: Check by LCMS. The bulky amine may result in slow kinetics.[1] If <50% conversion is observed after 16h, switch to Protocol B.[1]

-

Workup:

-

Dilute reaction mixture with EtOAc (20 mL).

-

Wash with water (3 x 10 mL) to remove DMSO.[1]

-

Wash with brine (1 x 10 mL), dry over

, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes at 30–50% EtOAc.[1]

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Sterically demanding substrates or when thermal conditions cause decomposition.

Reagents:

-

Catalyst:

(5 mol%)[1] -

Ligand: BrettPhos or XantPhos (10 mol%)

-

Why: BrettPhos is bulky and electron-rich, ideal for coupling sterically hindered primary amines.[1]

-

-

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Charge: To a dry vial, add the pyrazinone (1.0 equiv), PCEA (1.2 equiv),

(2.0 equiv), -

Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-dioxane (0.15 M) via syringe.

-

Reaction: Heat at 90°C for 4–8 hours.

-

Filtration: Filter the hot mixture through a Celite pad, washing with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Analytical Data & Troubleshooting

Expected Data Profile

When analyzing the coupled product (e.g., 3-chloro-5-((1-(1-phenylcyclopropyl)ethyl)amino)-1-methylpyrazin-2(1H)-one), look for:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Cyclopropyl methylene protons (distinctive multiplets).[1] | |

| 1H NMR | Methine proton of the ethylamine chain ( | |

| 1H NMR | Pyrazinone C6-H proton (singlet).[1] | |

| LCMS | M+H / M+2 | Characteristic chlorine isotope pattern (3:1 ratio) if one Cl remains.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of the cyclopropyl group blocks nucleophilic attack. | Switch to Protocol B (BrettPhos).[1] Increase concentration to 0.5 M. |

| Regioisomer Mix | Competition between C3 and C5 attack. | Lower temperature to 80°C and extend time. Verify N1-substituent bulk. |

| Racemization | High temperature + strong base affects the chiral center.[1] | Avoid microwave heating.[1] Use |

References

-

Synthesis of Pyrazinones: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 2023.[1][3]

-

Cyclopropyl Amines in Drug Design: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US Patent 2021/0395185 A1, 2021.[1]

-

CRF1 Receptor Antagonists: Discovery of Pyrazinone-Based CRF1 Receptor Antagonists. Journal of Medicinal Chemistry (via NIH), 2021.[1]

-

Buchwald Coupling of Hindered Amines: Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Amines. Chemical Reviews, 2016.[1] (Standard Protocol Reference).[1]

Sources

Preparation of ROR gamma modulators using cyclopropyl amine linkers

Advanced Protocol: Preparation of ROR Modulators Using Cyclopropyl Amine Linkers

Introduction: The ROR t Challenge and the Cyclopropyl Solution

Retinoic acid receptor-related Orphan Receptor gamma t (ROR

Small molecule inverse agonists of ROR

-

Rapid Oxidative Metabolism: Susceptibility to CYP450-mediated hydroxylation.

-

Entropic Penalty: High conformational freedom reduces binding affinity.

The Cyclopropyl Amine Advantage:

Replacing linear alkyl chains with a cyclopropyl amine moiety offers a bioisosteric solution. The strained ring locks the N-C bond vectors, reducing the entropic cost of binding, while the lack of adjacent abstractable protons (compared to ethyl/isopropyl groups) significantly improves metabolic half-life (

ROR t Signaling Pathway

The following diagram illustrates the critical node ROR

Figure 1: ROR

Chemical Synthesis Protocol

This section details the synthesis of a chiral (1-substituted)cyclopropyl amine linker and its subsequent coupling to a biaryl sulfone core (a validated ROR

Phase A: Synthesis of Chiral Cyclopropyl Amine Linker

Methodology:Curtius Rearrangement .[1][2] This route is preferred over the Kulinkovich reaction for its scalability and retention of stereochemistry.

Reagents Required:

-

Precursor: 1-Phenylcyclopropane-1-carboxylic acid (commercially available or prepared via dialkylation of phenylacetonitrile).

-

Diphenylphosphoryl azide (DPPA).

-

Triethylamine (TEA).

-

tert-Butanol (

-BuOH). -

4M HCl in Dioxane.

Step-by-Step Protocol:

-

Acyl Azide Formation:

-

Dissolve 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M) under

. -

Add TEA (1.2 eq) followed by DPPA (1.1 eq) dropwise at 0°C.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC (disappearance of acid).

-

-

Curtius Rearrangement & Trapping:

-

Heat the reaction mixture to 90°C. Evolution of

gas indicates isocyanate formation. -

Once gas evolution ceases (~1-2 hours), add excess tert-butanol (5.0 eq) and reflux for 12 hours.

-

Concentrate the mixture and purify via silica gel chromatography (Hex/EtOAc) to isolate the N-Boc-1-phenylcyclopropylamine .

-

-

Deprotection:

-

Dissolve the N-Boc intermediate in DCM.

-

Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir at RT for 4 hours.

-

Concentrate in vacuo to yield the Cyclopropyl Amine Hydrochloride salt .[3]

-

Phase B: Coupling to ROR Biaryl Core

Target Scaffold: 4'-((cyclopropylamino)methyl)-[1,1'-biphenyl]-4-sulfonamide derivative.

Step-by-Step Protocol:

-

Nucleophilic Substitution:

-

Substrate: 4-(chloromethyl)-4'-sulfonyl-biphenyl core (1.0 eq).

-

Amine: Cyclopropyl amine HCl salt (from Phase A) (1.2 eq).

-

Base:

(3.0 eq) or DIPEA (2.5 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Condition: Heat to 60°C for 6-12 hours.

-

-

Work-up:

-

Dilute with EtOAc, wash with water and brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

-

Synthetic Workflow Diagram

Figure 2: Synthetic route for installing the cyclopropyl amine linker via Curtius rearrangement.[1]

Biological Evaluation Protocols

To validate the efficacy of the synthesized modulators, two orthogonal assays are required: a biochemical binding assay and a functional cellular assay.

Protocol A: TR-FRET ROR t Binding Assay

This assay measures the ability of the compound to displace a coactivator peptide, confirming the "Inverse Agonist" mechanism.

-

Reagents:

-

Recombinant human ROR

t LBD (Ligand Binding Domain) tagged with GST. -

Biotinylated SRC-1 coactivator peptide.

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-APC (Acceptor).

-

-

Procedure:

-

Prepare assay buffer: 50 mM TRIS (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.

-

Incubate 5 nM ROR

t-GST with varying concentrations of the test compound for 15 min at RT. -

Add mixture of 100 nM Biotin-SRC-1, 2 nM Eu-anti-GST, and 10 nM SA-APC.

-

Incubate for 1 hour at RT in the dark.

-

Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

-

Data Analysis: Calculate the ratio (665/615 nm). Plot % Inhibition vs. Log[Compound] to determine

.

-

Protocol B: Human Th17 Differentiation Assay (Cellular)

This assay confirms the compound can penetrate the cell membrane and functionally inhibit cytokine production.

-

Cells: Human CD4+ Naïve T cells (isolated from PBMCs).

-

differentiation Cocktail: Anti-CD3/CD28 beads, IL-1

, IL-6, IL-23, TGF- -

Procedure:

-

Seed 100,000 naïve T cells/well in 96-well plates.

-

Add Differentiation Cocktail to induce Th17 phenotype.

-

Treat cells with test compounds (0.1 nM – 10

M) in DMSO. -

Incubate for 5-6 days at 37°C, 5%

. -

Collect supernatant.

-

Readout: Quantify IL-17A levels using ELISA or Homogeneous Time Resolved Fluorescence (HTRF).

-

Viability Check: Perform CellTiter-Glo assay on cells to ensure cytokine reduction is not due to cytotoxicity.

-

Data Analysis & Troubleshooting

Expected SAR Trends

When comparing the cyclopropyl amine linker to a standard ethyl/isopropyl linker, expect the following trends:

| Parameter | Standard Linker (Isopropyl) | Cyclopropyl Amine Linker | Rationale |

| ROR | ~50-100 nM | < 20 nM | Reduced conformational entropy penalty upon binding. |

| Metabolic Stability ( | < 30 min (Microsomes) | > 60 min | Removal of abstractable H-atoms; steric hindrance of CYP access. |

| Solubility | Moderate | High | Basic amine maintains polarity; reduced lipophilicity (LogD). |

Troubleshooting Guide

-

Problem: Low yield in Curtius Rearrangement.

-

Solution: Ensure anhydrous conditions. Water reacts with isocyanate to form urea byproducts. Use fresh DPPA.

-

-

Problem: Poor cellular potency despite good binding.

-

Solution: The cyclopropyl amine is basic (

~9). If permeability is low, consider adding a fluorine to the adjacent phenyl ring to lower

-

-

Problem: High cytotoxicity.

-

Solution: Verify purity. Trace amounts of organotin or copper (if using alternative coupling methods) can be toxic. Use the Curtius route (tin-free) as described.

-

References

-

ROR

t Biology & Th17 Axis: -

ROR

Inverse Agonists:-

Xiao, S., et al. (2014). "Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network and autoimmune disease." Immunity. Link

-

- Cyclopropyl Amine Synthesis (Curtius): Wurz, R. P., et al. (2008). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Organic Process Research & Development. (Adapted methodology).

-

Cyclopropyl Amines in Drug Design

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

-

-

TR-FRET Assay Protocol

-

Invitrogen/ThermoFisher Scientific. "LanthaScreen™ TR-FRET ROR gamma Coactivator Assay." Link

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2023130054A2 - Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof - Google Patents [patents.google.com]

- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8389739B1 - Modulators of retinoid-related orphan receptor gamma - Google Patents [patents.google.com]

Troubleshooting low enantiomeric excess in chiral amine synthesis

Topic: Troubleshooting Low Enantiomeric Excess (ee)

Status: Online | Lead Scientist: Dr. A. Vance | Version: 2.4

Introduction: The "Rule of One Variable"

Welcome to the Chiral Amine Synthesis Support Center. Low enantiomeric excess (ee) is rarely a random event; it is a symptom of a specific mechanistic failure. Whether you are employing biocatalysis, asymmetric hydrogenation, or chiral auxiliaries, the root cause usually lies in thermodynamic equilibrium , competing background reactions , or transition state decoherence .

This guide abandons generic advice. We treat your low ee as a diagnostic puzzle using the "Rule of One Variable" : isolate the specific parameter (additive, donor, or temperature) disrupting your stereoselectivity.

Module 1: Biocatalysis (Transaminases / ATAs)

Context: You are using

Ticket #ATA-01: "My ee is stuck at exactly 50%."

Diagnosis: You are likely running a Kinetic Resolution (KR) of a racemic amine, not an asymmetric synthesis from a ketone, and you lack a racemization mechanism. The Science: In KR, the enzyme selectively acetylates (or deaminates) one enantiomer. Once that enantiomer is consumed (50% conversion), the reaction stops. If you push beyond 50% conversion, the enzyme begins accepting the "wrong" enantiomer, eroding ee.

Troubleshooting Protocol:

-

Switch to Dynamic Kinetic Resolution (DKR): You must racemize the unreacted enantiomer in situ.[1]

-

System Check:

-

Add a Racemization Catalyst: Couple the ATA with a metal catalyst (e.g., Ir or Pd nanocatalysts) or use harsh pH/temp conditions if the enzyme can survive them (rare).

-

Alternative: Switch to Asymmetric Synthesis (starting from the prochiral ketone) rather than resolving the amine.

-

Ticket #ATA-02: "Asymmetric synthesis from ketone yields low conversion and moderate ee."

Diagnosis: Unfavorable thermodynamic equilibrium and product inhibition.

The Science: Transamination is reversible (

Solution: The Equilibrium Displacement Workflow Use the following decision tree to select the correct amine donor system.

Figure 1: Decision matrix for displacing equilibrium in transaminase reactions. Smart donors like o-xylylenediamine spontaneously cyclize after deamination, rendering the reaction irreversible.

Key Reference:

-

Smart Donors: The use of diamines like o-xylylenediamine drives the reaction to completion because the byproduct spontaneously cyclizes/polymerizes, preventing the reverse reaction [1].

Module 2: Asymmetric Hydrogenation (Metal Catalysis)

Context: Ir, Rh, or Ru-catalyzed hydrogenation of imines. Common Pitfall: Users often blame the ligand when the substrate purity or additives are the actual culprits.

Ticket #AH-01: "Ee fluctuates wildly between batches (e.g., 95% to 60%)."

Diagnosis: E/Z Isomerism of the imine substrate. The Science: Acyclic imines exist as E/Z mixtures. Many catalysts (especially Ir-P,N complexes) are highly selective for only one isomer. If your synthesis method (e.g., condensation time/temp) alters the E/Z ratio, your ee will fluctuate.

Corrective Action:

-

Lock the Geometry: Ensure consistent imine synthesis protocols.

-

Purification: Crystallize the imine intermediate to enrich a single isomer before hydrogenation.

-

Use Cyclic Imines: If possible, use cyclic substrates (e.g., sultams, isoquinolines) where E/Z isomerism is impossible.

Ticket #AH-02: "The reaction is sluggish and ee is poor (<80%)."

Diagnosis: Lack of Imine Activation . The Science: Neutral imines are often poor substrates. They require activation to facilitate hydride transfer.

The "Magic Additive" Protocol: Screen these additives immediately. They often boost ee by 10–20% by protonating the imine or stabilizing the transition state.

| Additive Class | Specific Reagent | Mechanism | Target Substrate |

| Bronsted Acid | Phosphoric Acid / TFA | Protonates imine ( | Acyclic N-aryl imines |

| Halogen Source | Iodine ( | Forms catalytic HI in situ; activates Ir-dimers | Ir-catalyzed systems |

| Chiral Anion | TRIP / Chiral Phosphates | Ion-pairing with metal complex | Difficult acyclic imines |

Key Reference:

-

Iodine/Acid Additives: Addition of acids or iodine is well-documented to switch the active catalytic species and dramatically improve enantioselectivity in Iridium-catalyzed hydrogenation [2, 5].

Module 3: Chiral Auxiliaries (Ellman Sulfinamides)

Context: Addition of Grignard/Lithium reagents to tert-butanesulfinyl imines.

Ticket #ELL-01: "I'm getting low diastereomeric excess (de) despite using pure sulfinamide."

Diagnosis: Disruption of the Chelated Transition State . The Science: High diastereoselectivity (typically >95:5 dr) relies on a 6-membered cyclic transition state where the metal (Mg/Li) coordinates to both the imine nitrogen and the sulfinyl oxygen.

The "Open vs. Closed" Trap: If you add polar coordinating solvents (THF, DMF) or Lewis bases, they compete for the metal center. This breaks the chelate, forcing the reaction through an "Open Transition State," which follows Felkin-Anh control and often yields the opposite or racemic stereochemistry.

Figure 2: Solvent influence on Ellman auxiliary transition states. Non-coordinating solvents are critical for maintaining the closed chelation model.

Corrective Action:

-

Solvent Swap: Switch from THF to DCM or Toluene .

-

Reagent Order: Pre-complex the imine with a Lewis acid (e.g.,

or

Module 4: Analytical Forensics

Context: Before optimizing chemistry, validate the measurement.

Ticket #AN-01: "Is my low ee real?"

Protocol: The "Racemate Spike" Test Never trust a single enantiomer injection during method development.

-

Synthesize the Racemate: Intentionally make the racemic amine (e.g., using

reduction of the imine). -

Spike It: Mix your chiral reaction sample with the racemate.

-

Observation:

-

Two distinct peaks? Your method is separating.

-

One blob or shoulder? Your method is failing; the "high ee" might be a co-elution of both enantiomers.

-

Baseline separation? Ensure resolution (

) > 1.5.[2]

-

Warning on Derivatization: If you derivatize the amine (e.g., with Mosher's acid chloride) to measure de by NMR, ensure the derivatization goes to 100% completion . Kinetic resolution during the derivatization itself can artificially inflate the measured ee of the amine [4].

References

-

Green Biocatalysis: Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. (Discusses equilibrium displacement via diamines).

-

Asymmetric Hydrogenation Additives: Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. (Details the effect of chiral phosphates and additives).

-

Ellman Auxiliary Mechanism: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. (Explains the transition state models).

-

Analytical Pitfalls: Troubleshooting low enantiomeric excess in asymmetric catalysis. (General guide on method validation).

-

Iridium Catalysis: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (Comprehensive review on Ir/Rh catalysts and additives).

Sources

Stability of 1-(1-phenylcyclopropyl)ethan-1-amine hydrochloride salt

Technical Support Center: Stability & Handling of 1-(1-phenylcyclopropyl)ethan-1-amine HCl

Executive Summary

This guide addresses the stability profile of 1-(1-phenylcyclopropyl)ethan-1-amine hydrochloride . While the hydrochloride salt form generally imparts improved stability over the free base, this specific scaffold contains a 1-phenylcyclopropyl moiety , a structural feature possessing significant ring strain (~27.5 kcal/mol) and susceptibility to acid-catalyzed ring opening.

Users most frequently encounter issues related to hygroscopicity (clumping) and acid-induced degradation during HPLC analysis or scale-up. This guide provides mechanistic insights and self-validating protocols to mitigate these risks.

Module 1: Physical Stability (The "Sticky Solid" Issue)

Symptom: The white crystalline powder turns into a sticky gum or oil upon exposure to air.

Diagnosis: Deliquescence driven by Hygroscopicity.

Amine hydrochloride salts are inherently hygroscopic. The crystal lattice energy is disrupted by moisture absorption, lowering the glass transition temperature (

Troubleshooting Protocol:

| Step | Action | Scientific Rationale |

| 1 | Immediate Desiccation | Place the container in a vacuum desiccator over |

| 2 | Solvent Wash (Rescue) | If the material is gummy, suspend in cold anhydrous diethyl ether or TBME (tert-butyl methyl ether). Sonicate briefly. |

| 3 | Filtration | Filter rapidly under a blanket of |

| 4 | Storage | Store at -20°C in a vial with a Teflon-lined cap, sealed with Parafilm. |

Module 2: Chemical Stability (The "Ghost Peak" Issue)

Symptom: New impurity peaks appear in HPLC chromatograms (RRT ~1.2-1.5) after acidic workup or prolonged storage in solution. Diagnosis: Acid-Catalyzed Cyclopropane Ring Opening. The 1-phenylcyclopropyl group is chemically distinct from standard alkyl cyclopropanes. The phenyl ring at the quaternary carbon provides stabilization for the developing positive charge (benzylic cation character) during ring opening, making this scaffold significantly more sensitive to acidic conditions than expected.

Mechanism of Failure: Under acidic conditions (low pH mobile phase or workup), the ring strain drives the cleavage of the cyclopropane bond. The phenyl group stabilizes the transition state, facilitating the formation of a homoallylic chain or a hydration product (alcohol).

Visualization: Degradation Pathway The following diagram illustrates the mechanistic vulnerability of the 1-phenylcyclopropyl scaffold under acidic stress.

Caption: Acid-catalyzed degradation pathway of the phenylcyclopropyl moiety. The phenyl group lowers the activation energy for ring opening.

Module 3: Analytical Troubleshooting (HPLC Optimization)

Issue: Degradation occurs during the analytical run due to on-column instability. Solution: Modify the HPLC method to reduce thermal and acidic stress.

Recommended Method Parameters:

| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |

| Column Temp | 40°C - 50°C | 25°C - 30°C (Reduce thermal energy) |

| Mobile Phase A | 0.1% TFA (pH ~2.0) | 10mM Ammonium Acetate (pH 5.8) or 0.1% Formic Acid (Milder) |

| Run Time | > 20 mins | < 10 mins (Use UPLC/UHPLC if possible) |

| Diluent | Water/Acetonitrile (Unbuffered) | Neutral Buffer/ACN (Avoid acidic diluents) |

Validation Step: Inject the sample immediately after preparation. Re-inject the same vial after 4 hours at room temperature. If impurity peaks increase, the compound is degrading in the autosampler. Action: Set autosampler temperature to 4°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use strong acids (HCl, H2SO4) for extraction/workup? A: Avoid if possible. While the HCl salt is the target, excess strong acid combined with heat can trigger the ring-opening mechanism described in Module 2. Use milder acids (e.g., dilute acetic acid or stoichiometric HCl in ether) and keep temperatures below 0°C during acidification [1].

Q2: Is the compound light sensitive? A: Phenyl-substituted amines can undergo photo-oxidation to N-oxides or radical ring opening under intense UV light. Store in amber vials.

Q3: What is the expected shelf life? A: Based on structural analogs (e.g., phenethylamine derivatives), the dry HCl salt stored at -20°C is expected to be stable for >2 years [2]. However, if the material becomes "sticky" (hydrated), stability drops to weeks due to hydrolysis risks.

Q4: I see a peak at RRT 0.9. Is this an impurity? A: Check your synthesis route. If you used a Grignard reaction to close the ring or add the ethyl chain, this may be a des-phenyl or uncyclized intermediate. However, if it appears over time, it is likely a hydrolysis product.

References

-

Dicationic Ring Opening of Phenylcyclopropanes. Source: National Institutes of Health (NIH) / Vertex AI Search. Context: Discusses the electrophilic cleavage of the cyclopropane bond in phenyl-substituted systems, highlighting the stabilizing effect of the phenyl group on the intermediate cation. URL:[Link] (Generalized link to relevant cyclopropane chemistry)

-

Hygroscopicity of Pharmaceutical Salts. Source: PharmaInfo. Context: Mechanisms of moisture absorption in amine salts and the impact on physical stability (deliquescence). URL:[Link]

-

Acid-Catalyzed Epoxide/Cyclopropane Opening. Source: Master Organic Chemistry / Chemistry LibreTexts. Context: Mechanistic parallels between epoxide and cyclopropane ring opening under acidic conditions due to ring strain.[1] URL:[Link]

Sources

Technical Support Center: Titanium Byproduct Removal in Amine Synthesis

Welcome to the technical support center for troubleshooting the removal of titanium byproducts from amine synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with titanium-based reagents, such as titanium(IV) isopropoxide, commonly used in reductive aminations. Here, you will find in-depth answers to frequently asked questions and robust protocols to ensure the purity of your synthesized amines.

Introduction: The Challenge of Titanium Byproducts

Titanium(IV) isopropoxide is a versatile and efficient Lewis acid and water scavenger, making it a popular reagent for the formation of imines in reductive amination reactions.[1][2][3] However, its use necessitates a thorough understanding of its hydrolysis chemistry to effectively remove the resulting titanium dioxide (TiO₂) and related byproducts from the reaction mixture. Incomplete removal of these inorganic species can interfere with downstream applications and compromise the purity and yield of the desired amine product.[4] This guide provides a systematic approach to tackling these challenges.

The fundamental issue arises from the reaction of titanium(IV) isopropoxide with water, which is intentionally added during the workup or is present as moisture. This hydrolysis reaction leads to the formation of titanium dioxide (TiO₂) as a fine, often gelatinous, white precipitate.[5][6]

Overall Hydrolysis Reaction: Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[7]

This seemingly simple reaction can be deceptive, as the resulting TiO₂ particles can be notoriously difficult to filter.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the workup of amine synthesis reactions involving titanium(IV) isopropoxide.

Q1: My reaction mixture has turned into a thick, unfilterable white sludge after quenching. What should I do?

A1: This is a very common issue and is typically caused by the rapid and uncontrolled hydrolysis of the titanium alkoxide, leading to the formation of very fine or gelatinous titanium dioxide particles.

Root Cause Analysis: The rapid addition of water or an aqueous quenching solution to the reaction mixture causes rapid nucleation and growth of TiO₂ particles, resulting in a precipitate that can clog filter paper and make filtration extremely slow or impossible.[8]

Solutions:

-

Use a Filter Aid (Celite®): This is the most common and effective solution. Celite®, a form of diatomaceous earth, creates a porous filter bed that prevents the fine TiO₂ particles from clogging the filter paper.[9][10]

-

Controlled Quenching: Instead of adding water directly, consider a slower, more controlled hydrolysis. This can be achieved by:

-

Adding the reaction mixture to a vigorously stirred aqueous solution.

-

Using a less reactive quenching agent initially.

-

-

Flocculation: In some cases, adding a flocculating agent can help to agglomerate the fine particles into larger, more easily filterable solids. While less common in a lab setting for this specific application, the principle is used in industrial wastewater treatment to remove fine particulates.[11]

Workflow for Effective Filtration of Fine Precipitates

Caption: Workflow for Celite filtration of fine TiO₂ precipitates.

Q2: I've filtered my reaction mixture, but I still see a persistent white solid in my crude product. How can I remove residual titanium byproducts?

A2: This indicates that some titanium species are either passing through the filter or are soluble in the organic phase and precipitating out upon concentration. Further purification steps are necessary.

Potential Causes:

-

Incomplete Precipitation: The quenching conditions may not have been sufficient to precipitate all of the titanium species.

-

Formation of Soluble Complexes: In some cases, titanium complexes with the amine product or other components of the reaction mixture can remain in solution.[4]

-

Inefficient Filtration: The filter aid may not have been used correctly, allowing some fine particles to pass through.

Solutions:

-

Aqueous Wash/Extraction: Perform an acidic wash to protonate the amine and extract it into the aqueous phase, leaving the insoluble TiO₂ in the organic layer. Subsequently, basify the aqueous layer and extract the purified amine back into an organic solvent.

-

Recrystallization: If your amine product is a solid, recrystallization can be a highly effective method for removing solid inorganic impurities.[12] The titanium dioxide will remain insoluble in the hot solvent and can be removed by hot filtration.

-

Column Chromatography: For stubborn impurities, column chromatography is a reliable purification method. However, amines can be challenging to purify on silica gel due to their basicity.[13]

-

Normal Phase Chromatography: Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent the amine from streaking on the silica gel column.

-

Amine-Functionalized Silica: Using a pre-treated amine-functionalized silica can provide better results for the purification of basic amines.[13]

-

Reversed-Phase Chromatography: This can be an effective alternative, especially for polar amines.

-

Decision Tree for Post-Filtration Purification

Caption: Decision tree for selecting a post-filtration purification method.

Q3: What are the best quenching agents for reactions involving titanium(IV) isopropoxide?

A3: The choice of quenching agent can significantly impact the ease of workup. The goal is to hydrolyze the titanium species in a controlled manner to form an easily filterable precipitate.

| Quenching Agent | Advantages | Disadvantages |

| Aqueous Ammonia (e.g., 2M NH₄OH) | Commonly used and effective at precipitating titanium oxides. | Can sometimes lead to very fine precipitates that are difficult to filter. |

| Aqueous Ammonium Chloride (NH₄Cl) | Often results in a more granular precipitate that is easier to filter. The titanium byproducts may also partition into the aqueous layer.[14] | May not be as effective as a strong base for complete precipitation in all cases. |

| Water | Simple and readily available. | Can lead to the formation of gelatinous precipitates if added too quickly.[15] |

| Tartaric Acid or Rochelle's Salt | Can chelate with the titanium, forming a water-soluble complex that can be removed by aqueous extraction. This is particularly useful in Sharpless epoxidation workups.[15] | May require specific pH adjustments and multiple extractions. |

Recommendation: For routine reductive aminations, quenching with aqueous ammonium chloride is often a good starting point due to the favorable precipitate characteristics.[14]

Detailed Experimental Protocols

Protocol 1: Celite Filtration for Removal of Fine Titanium Dioxide Precipitate

Objective: To efficiently remove fine TiO₂ particles from a reaction mixture.

Materials:

-

Buchner funnel and filter flask

-

Filter paper to fit the Buchner funnel

-

Celite® (diatomaceous earth)

-

Reaction mixture containing the amine product and TiO₂ precipitate

-

An appropriate solvent for washing (the same solvent as the reaction or one in which the product is soluble but impurities are not)

Procedure:

-

Set up the Filtration Apparatus: Place the Buchner funnel on the filter flask and connect the flask to a vacuum source.

-

Position the Filter Paper: Place a piece of filter paper in the Buchner funnel, ensuring it lies flat and covers all the holes.

-

Prepare the Celite Pad:

-

In a small beaker, make a slurry of Celite® in the chosen solvent (a consistency similar to a milkshake is ideal).

-

Wet the filter paper in the funnel with a small amount of the solvent and apply a gentle vacuum.

-

Pour the Celite® slurry onto the filter paper to form an even pad, typically 1-2 cm thick.[9]

-

Gently press down on the Celite® pad with a spatula to ensure it is compact and level.

-

Wash the Celite® pad with a small amount of fresh solvent to remove any fine Celite® particles.

-

-

Filter the Reaction Mixture:

-

Slowly and carefully pour the reaction mixture onto the center of the Celite® pad, trying not to disturb the surface.[10]

-

Apply a steady vacuum to draw the filtrate through.

-

-

Wash the Filter Cake:

-

Once all the liquid has been drawn through, wash the filter cake with several portions of fresh, cold solvent to ensure all the desired product is recovered.

-

-

Collect the Filtrate: The clear filtrate in the filter flask contains your amine product.

Protocol 2: Recrystallization for Purifying Solid Amines from Titanium Byproducts

Objective: To purify a solid amine product contaminated with residual TiO₂.

Materials:

-

Crude solid amine product

-

A suitable recrystallization solvent (one in which the amine is soluble when hot and insoluble when cold)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Apparatus for hot gravity filtration (funnel, fluted filter paper)

-

Apparatus for vacuum filtration (Buchner funnel, filter flask)

Procedure:

-

Solvent Selection: Choose a solvent in which your amine product has high solubility at elevated temperatures and low solubility at room temperature or below. The TiO₂ impurity should be insoluble in this solvent.[12]

-

Dissolution:

-

Place the crude amine in an Erlenmeyer flask.

-

Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring.

-

Continue adding small portions of the hot solvent until the amine is completely dissolved.

-

-

Hot Filtration (to remove insoluble TiO₂):

-

Preheat a gravity funnel and an Erlenmeyer flask.

-

Place a fluted filter paper in the hot funnel.

-

Quickly filter the hot solution into the preheated flask. The insoluble TiO₂ will be trapped in the filter paper.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

-

Isolation of Pure Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

-

Drying: Dry the purified crystals under vacuum.

References

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

The Schlenk Line Survival Guide. Filtration through Celite. [Link]

-

ResearchGate. (2023). How to dissolve TiO2 in organic solvents. [Link]

-

Food and Agriculture Organization of the United Nations. TITANIUM DIOXIDE. [Link]

-

Wikipedia. (2024). Titanium dioxide. [Link]

-

ResearchGate. (2025). Precipitation Kinetics of Titanium Isopropoxide Hydrolysis Reaction. [Link]

-

National Center for Biotechnology Information. (1987). Titanium Dioxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 93. [Link]

-

University of York. Active Filtration. [Link]

-

Glasp. (2017). How to Filter through Celite. [Link]

-

Sciencemadness Discussion Board. (2008). Titanium Isopropoxide Reductive Amination. [Link]

-

Ereztech. Chemical Spotlight | Titanium Isopropoxide. [Link]

-

Royal Society of Chemistry. (2015). Green Chemistry. RSC Publishing. [Link]

-

Sciencemadness Discussion Board. (2008). Titanium Isopropoxide Reductive Amination. [Link]

-

Knowledge. (2025). How to Treat Titanium Dioxide Production Wastewater. [Link]

-

MDPI. (2023). Enhancing TiO2 Precipitation Process through the Utilization of Solution-Gas-Solid Multiphase CFD Simulation and Experiments. Applied Sciences. [Link]

-

ResearchGate. (2025). Extraction-Spectrophotometric Determination of Titanium With 2,6-Dimercapto-4-Isopropylphenol and Hydrophobic Amines. [Link]

-

Metso. Titanium dioxide. [Link]

-

Reddit. (2013). Is there a decent filtration method other than passing through celite?. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

ResearchGate. (2025). Effect of the TiO2 Reduction State on the Catalytic CO Oxidation on Deposited Size-Selected Pt Clusters. [Link]

-

ResearchGate. (2021). Optimized methods for production and purification of Titanium-45. [Link]

-

Wikipedia. (2024). Titanium isopropoxide. [Link]

-

National Center for Biotechnology Information. (2015). Removal of TiO2 Nanoparticles During Primary Water Treatment: Role of Coagulant Type, Dose, and Nanoparticle Concentration. Environmental Science & Technology. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

ResearchGate. (2013). Can anyone suggest the best process for the removal of titanium tetra isopropoxide reaction mass after reaction?. [Link]

-

ResearchGate. (2025). Titanium dioxide: a catalyst for deterioration mechanisms in the third millennium. [Link]

-

ResearchGate. Recent Studies on the Catalytic Activity of Titanium, Zirconium, and Hafnium Oxides. [Link]

-

University of Rochester. Workup: Titanium Byproducts. [Link]

-

National Center for Biotechnology Information. (2022). Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation. [Link]

-

Scholaris. (2022). INVESTIGATIVE STUDIES ON THE STABILITY OF AN AMINE BLEND IN THE PRESENCE OF EXHAUST GAS DUST (METAL OXIDE) IMPURITIES DURING AN. [Link]

-

ResearchGate. (2025). Chemical modification of titanium isopropoxide for producing stable dispersion of titania nano-particles. [Link]

-

MDPI. (2022). Applicability of Titanium-Based Catalysts in the Photocatalytic Degradation of 2,3,7,8-Tetrachlorodibenzofuran. Catalysts. [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

-

ResearchGate. (2013). How to remove a titanium catalyst after esterification reaction?. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. [Link]

-

MDPI. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. [Link]

-

Bentham Science. (2005). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. [Link]

-

Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]

-

Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

-

ResearchGate. (2012). Capturing CO2 with Amine-Impregnated Titanium Oxides. [Link]

-

New Journal of Chemistry. (2017). Titanium dioxide modified with various amines used as sorbents of carbon dioxide. [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methods of Extracting TiO2 and Other Related Compounds from Ilmenite | MDPI [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. noahchemicals.com [noahchemicals.com]

- 7. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]

- 10. glasp.co [glasp.co]

- 11. Removal of TiO2 Nanoparticles During Primary Water Treatment: Role of Coagulant Type, Dose, and Nanoparticle Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]

- 13. reddit.com [reddit.com]

- 14. Workup [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to ¹H NMR Chemical Shifts of Cyclopropyl Ring Protons in Amines

Welcome to this in-depth technical guide on the ¹H NMR spectral characteristics of cyclopropylamines. For researchers in medicinal chemistry and drug development, the cyclopropylamine motif is a cornerstone, prized for its ability to modulate physicochemical properties and confer unique pharmacological profiles. Understanding its NMR signature is paramount for structural confirmation, purity assessment, and stereochemical assignment.

This guide moves beyond a simple recitation of chemical shift values. We will dissect the underlying physical phenomena that govern the resonance of cyclopropyl protons and explore how the electronic nature of the attached amine dictates the final spectrum. We will compare various substituted cyclopropylamines, providing experimental data to ground our discussion and a detailed protocol for acquiring high-quality data in your own laboratory.

The Unique Magnetic Environment of the Cyclopropane Ring

The ¹H NMR spectrum of a simple cyclopropane is anomalous when compared to other cycloalkanes. Its protons resonate at an unusually high field, around 0.22 ppm[1][2][3]. This significant shielding is attributed to the unique electronic structure of the three-membered ring. The C-C bonds possess a high degree of p-character, leading to the generation of a diamagnetic ring current when placed in an external magnetic field.

This induced ring current creates a magnetic field that opposes the external field in the region above and below the plane of the ring, where the protons reside. This creates a "shielding cone," shifting the proton resonances upfield.[1][4][5] Conversely, the region in the plane of the ring is a "deshielding zone."[4] This intrinsic magnetic anisotropy is the primary determinant of the chemical shifts we observe and is the foundation upon which all substituent effects are layered.

Sources

- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mriquestions.com [mriquestions.com]

- 5. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Mass Spectrometry Guide: Fragmentation Patterns of Cyclopropyl-Phenethylamines

Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl-Phenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Forensic Context

In the landscape of New Psychoactive Substances (NPS) and pharmaceutical analysis, cyclopropyl-phenethylamines represent a unique analytical challenge. Unlike standard amphetamines or 2C-series compounds, the presence of a cyclopropyl moiety—either embedded in the ethyl linker (e.g., tranylcypromine) or as an N-substituent—introduces significant ring strain (~27.5 kcal/mol). This strain fundamentally alters fragmentation kinetics under Electron Ionization (EI) and Electrospray Ionization (ESI), creating distinct pathways that differ from their aliphatic or olefinic isomers (e.g., allyl- or propenyl-phenethylamines).

This guide objectively compares the fragmentation performance of cyclopropyl-phenethylamines against these structural alternatives, providing validated mechanisms and protocols to prevent false positives in forensic and clinical toxicology.

Mechanistic Expertise: The Physics of Fragmentation

The "Ring-Strain" Effect in EI-MS

Standard phenethylamines typically fragment via

-

Tranylcypromine (2-phenylcyclopropylamine): The cyclopropane ring prevents the standard benzylic cleavage because the

-carbon is part of the strained ring system. Upon electron impact (70 eV), the radical cation stabilizes via ring opening , often ejecting a hydrogen radical to form a resonance-stabilized cinnamyl-type cation. -

N-Cyclopropyl Derivatives: The N-cyclopropyl group is robust but modifies the

-cleavage product. Instead of the standard iminium ion, the fragmentation yields an N-cyclopropyl iminium species, which may further degrade via ring opening if internal energy is sufficient.

ESI-MS: The Spiro[2.5]octadienylium Pathway

Recent studies indicate that under ESI conditions, phenethylamines lacking a

-

Relevance: This pathway is critical when distinguishing cyclopropyl derivatives from isomers. The stability of the resulting carbocation differs significantly depending on whether the cyclopropyl group is on the nitrogen or the side chain.

Comparative Analysis: Cyclopropyl vs. Alternatives

The following data compares the mass spectral behavior of a cyclopropyl-phenethylamine (Tranylcypromine type) against its mass-isomeric "alternative," the allyl-phenethylamine (Amphetamine derivative with unsaturation).

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)

| Feature | Cyclopropyl-Phenethylamine (e.g., Tranylcypromine) | Allyl-Phenethylamine Isomer (Alternative) | Mechanistic Cause |

| Molecular Ion ( | Weak to Moderate intensity | Weak intensity | Cyclopropyl ring stabilizes |

| Base Peak | Cyclopropyl inhibits standard | ||

| Loss of | Prominent ( | Negligible | Loss of benzylic H leads to conjugation with opened ring. |

| Tropylium Ion ( | High abundance | Moderate abundance | Facile rearrangement of the phenyl-cyclopropyl radical. |

| Derivatization (PFPA) | Forms stable | Forms | PFPA derivatization is required for definitive GC-MS separation. |